2,5-Difluoroanisole

Description

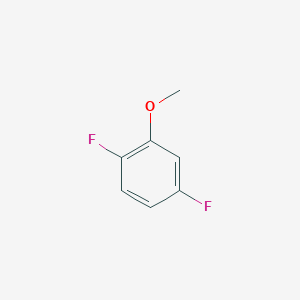

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369318 | |

| Record name | 2,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-17-4 | |

| Record name | 1,4-Difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1,4-Difluoro-2-methoxybenzene

Abstract

1,4-Difluoro-2-methoxybenzene is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be leveraged in drug design and materials science. This technical guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will dissect three core strategies: Nucleophilic Aromatic Substitution (SNA_r_), Diazotization-Fluorination of anilines, and modern Deoxyfluorination of phenols. Each section will not only detail the synthetic protocols but also elucidate the underlying mechanistic principles and the rationale behind experimental design choices, offering researchers and process chemists a comprehensive playbook for its preparation.

Introduction: The Strategic Value of 1,4-Difluoro-2-methoxybenzene

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethoxy group, for instance, has become an increasingly common structural motif in pharmaceutical agents due to its profound effects on metabolic stability, lipophilicity, and membrane permeability.[2] Similarly, the precise placement of fluorine atoms directly on an aromatic ring, as seen in 1,4-Difluoro-2-methoxybenzene, provides a powerful tool for modulating a molecule's physicochemical properties. The two fluorine atoms and the methoxy group create a distinct electronic environment, influencing pKa, dipole moment, and potential for hydrogen bonding, while also blocking specific sites from metabolic attack.

This guide is designed for professionals in drug development and chemical synthesis, providing a robust analysis of viable and scalable methods for producing this key intermediate.

Pathway I: Nucleophilic Aromatic Substitution (SNA_r_)

The most direct and often highest-yielding approach to 1,4-Difluoro-2-methoxybenzene is through Nucleophilic Aromatic Substitution (SNA_r_). This mechanism diverges significantly from S_N_1 and S_N_2 reactions, proceeding via a two-step addition-elimination pathway.[3][4] The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to a suitable leaving group.[5] These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3]

A critical insight for this pathway is the leaving group ability of halogens in SNA_r_ reactions, which follows the trend: F > Cl > Br > I.[5] This is counterintuitive when compared to aliphatic substitutions. The rate-determining step is the initial nucleophilic attack on the electron-deficient ring; the high electronegativity of fluorine creates a more electrophilic carbon center, accelerating this crucial step.[6]

Synthesis from 1,2,4-Trifluoro-5-nitrobenzene

A logical and effective approach involves the selective substitution of the fluorine atom positioned para to the activating nitro group with methoxide. The subsequent reduction of the nitro group and a Sandmeyer-type reaction could follow, though a direct methoxide substitution is the most straightforward initial step.

Caption: Figure 1. SNA_r_ approach from a nitrated precursor.

Experimental Protocol: Methoxylation of 1,2,4-Trifluoro-5-nitrobenzene

This protocol outlines the nucleophilic substitution of a fluorine atom with a methoxy group, a common transformation for activated aryl fluorides.[7]

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar) in a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Setup: Once the sodium has fully dissolved, cool the sodium methoxide solution to room temperature. Add a solution of 1,2,4-Trifluoro-5-nitrobenzene (1.0 eq) in methanol dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the mixture to room temperature and carefully neutralize with aqueous HCl (1 M). Reduce the volume of methanol using a rotary evaporator.

-

Extraction & Purification: Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1,4-Difluoro-2-methoxy-5-nitrobenzene, can be purified by flash column chromatography on silica gel.

Pathway II: Diazotization-Fluorination (Balz-Schiemann Reaction)

The transformation of an aromatic amine into a diazonium salt, followed by its decomposition in the presence of a fluoride source, is a classic and powerful method for introducing fluorine onto an aromatic ring.[8] The traditional Balz-Schiemann reaction involves the isolation of an arenediazonium tetrafluoroborate salt, which is then thermally decomposed.[9] Modern variations offer milder conditions and avoid the isolation of potentially hazardous diazonium intermediates.[9][10]

This strategy is particularly valuable when the required aniline precursor is readily accessible. For the synthesis of 1,4-Difluoro-2-methoxybenzene, one would start with 3,4-difluoro-2-methoxyaniline.

One-Pot Fluoro-de-diazoniation

Recent advancements have enabled one-pot procedures that generate and decompose the diazonium salt in situ. A notable method employs tert-butyl nitrite (t-BuONO) as the diazotizing agent and an organotrifluoroborate or boron trifluoride etherate as the fluoride source in an organic solvent.[9][10] This approach enhances safety by avoiding the accumulation of explosive diazonium salts and often simplifies the workup process.

Caption: Figure 2. Balz-Schiemann pathway from an aniline precursor.

Experimental Protocol: One-Pot Diazotization and Fluorination

This protocol is adapted from modern methodologies that prioritize safety and efficiency.[9][10]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 3,4-Difluoro-2-methoxyaniline (1.0 eq) in an anhydrous organic solvent such as 1,2-dichloroethane or acetonitrile.

-

Reagent Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, ~2.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Diazotization: Slowly add tert-butyl nitrite (t-BuONO, 1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Execution: After the addition, allow the reaction to warm to room temperature and then gently heat to 50-60 °C. The evolution of nitrogen gas should be observed. Monitor the reaction by TLC or GC-MS until the diazonium intermediate is fully consumed.

-

Work-up and Purification: Cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield 1,4-Difluoro-2-methoxybenzene.

Pathway III: Modern Deoxyfluorination of Phenols

A highly attractive and increasingly utilized strategy involves the direct conversion of a hydroxyl group to a fluorine atom. This "deoxyfluorination" approach is powerful for late-stage fluorination and for substrates where other methods may fail. A state-of-the-art method proceeds via an aryl fluorosulfonate intermediate, which is then displaced by a nucleophilic fluoride source.[11]

For our target molecule, the logical precursor is 4-Fluoro-2-methoxyphenol.[12] This method's elegance lies in its ability to be performed in a single pot, converting the readily available phenol directly to the desired aryl fluoride under mild conditions.

One-Pot Deoxyfluorination via an Aryl Fluorosulfonate

The process involves the reaction of a phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base to form an aryl fluorosulfonate (Ar-OSO₂F) in situ. This intermediate is then subjected to nucleophilic fluorination using a fluoride salt like tetramethylammonium fluoride (NMe₄F), which also serves as the base in the first step.[11]

Caption: Figure 3. Deoxyfluorination from a phenolic precursor.

Experimental Protocol: One-Pot Deoxyfluorination of 4-Fluoro-2-methoxyphenol

This protocol is based on the highly effective one-pot deoxyfluorination method.[11]

-

Reaction Setup: To a solution of 4-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a suitable pressure-rated vessel, add tetramethylammonium fluoride (NMe₄F, 3.0 eq).

-

Fluorosulfonate Formation: Seal the vessel and carefully introduce sulfuryl fluoride (SO₂F₂, ~1.1 eq) gas via a needle valve or mass flow controller at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 24 hours. The reaction progress can be monitored by ¹⁹F NMR or LC-MS by quenching a small aliquot.

-

Work-up: Upon completion, carefully vent any excess SO₂F₂ in a fume hood. Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine to remove DMF. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to afford pure 1,4-Difluoro-2-methoxybenzene.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on starting material availability, scalability, and safety considerations. The table below summarizes the key attributes of each discussed pathway.

| Parameter | Pathway I: SNA_r_ | Pathway II: Diazotization | Pathway III: Deoxyfluorination |

| Typical Starting Material | 1,2,4-Trifluoro-5-nitrobenzene | 3,4-Difluoro-2-methoxyaniline | 4-Fluoro-2-methoxyphenol |

| Key Reagents | NaOCH₃, Methanol | t-BuONO, BF₃·OEt₂ | SO₂F₂, NMe₄F |

| General Yields | High (80-95%) | Moderate to Good (60-85%) | Good to High (75-90%) |

| Scalability | Excellent | Good (one-pot methods improve this) | Good |

| Key Advantages | High yields, often clean reactions. | Access from common aniline precursors. | Mild conditions, high functional group tolerance. |

| Key Disadvantages | Requires highly activated, specific precursors. | Potential for hazardous diazonium intermediates. | Requires specialized reagents (SO₂F₂ gas). |

Conclusion

The synthesis of 1,4-Difluoro-2-methoxybenzene can be effectively achieved through several distinct and reliable strategies. For large-scale production where a suitable activated precursor is available, Nucleophilic Aromatic Substitution offers a high-yielding and robust solution. The Balz-Schiemann reaction and its modern one-pot variants provide a vital pathway from aniline building blocks, a common feature in many synthetic roadmaps. Finally, the Deoxyfluorination of phenols represents a state-of-the-art technique that offers mild conditions and excellent functional group tolerance, making it ideal for complex, late-stage syntheses. The choice of pathway is a strategic decision, and this guide provides the foundational knowledge for making an informed selection based on the specific constraints and objectives of the research or development program.

References

-

A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. (1995). Journal of Fluorine Chemistry. Retrieved January 8, 2026, from [Link]

-

4-Fluoro-2-methoxyphenol | C7H7FO2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). Molecules. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 8, 2026, from [Link]

-

Arenes: Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry On-Line. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved January 8, 2026, from [Link]

-

Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). Science of Synthesis. Retrieved January 8, 2026, from [Link]

-

One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2006). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

-

1,4-Difluoro-2-methoxy-5-nitrobenzene. (n.d.). Hoffman Fine Chemicals. Retrieved January 8, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. askthenerd.com [askthenerd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoroanisole (CAS No. 75626-17-4) is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern imparts specific chemical reactivity and physical properties that are advantageous in the synthesis of complex molecules. As a key building block, a thorough understanding of its physical characteristics is paramount for its effective use in research and development, particularly for reaction scale-up and process optimization. This guide provides an in-depth analysis of two fundamental physical properties of this compound: its boiling point and density.

Core Physical Properties of this compound

The physical properties of a compound are critical for its handling, purification, and use in chemical synthesis. For this compound, the boiling point and density are key parameters for distillation-based purification and for accurate measurement and dosing in reactions.

Data Summary

| Physical Property | Value | Notes |

| Boiling Point | 72-73 °C at 25 mmHg | The boiling point is pressure-dependent.[1][2] |

| Density | 1.25 g/cm³ | At standard temperature and pressure (STP).[1][2] |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is 72-73 °C at a reduced pressure of 25 mmHg.[1][2] The specification of pressure is crucial as the boiling point of a compound is highly sensitive to changes in atmospheric pressure. A lower external pressure results in a lower boiling point, a principle often exploited in vacuum distillation to purify compounds that are thermally sensitive or have high boiling points at atmospheric pressure.

The relatively low boiling point of this compound under vacuum allows for its efficient purification by distillation, separating it from less volatile impurities or starting materials. This is a critical step in ensuring the purity of the compound, which is essential for its use in pharmaceutical synthesis where stringent purity requirements are in place.

Density

The density of a substance is its mass per unit volume. For this compound, the density is reported as 1.25 g/cm³.[1][2] This value indicates that it is denser than water. The density of a liquid is an important parameter for a variety of laboratory operations, including:

-

Mass-to-Volume Conversions: In many experimental setups, it is more convenient to measure a liquid by volume rather than by mass. Knowing the density allows for a quick and accurate conversion between these two units.

-

Reaction Monitoring: Changes in the density of a reaction mixture can sometimes be used to monitor the progress of a reaction.

-

Solvent Selection: The density of a compound can influence its miscibility with other solvents and its behavior in biphasic systems.

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical research. The following sections detail the standard experimental protocols for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The micro-boiling point method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube is gently heated in a heating block or a Thiele tube.

-

Observation: As the liquid heats up, a stream of bubbles will be observed emerging from the open end of the capillary tube.[3]

-

Boiling Point Determination: The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Causality Behind Experimental Choices:

-

Use of a Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor of the liquid displaces this air. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn into the tube when the external pressure is greater than the vapor pressure inside the tube. This point corresponds to the boiling point.

-

Slow Heating and Cooling: Gradual temperature changes are essential to ensure that the system is in thermal equilibrium and to obtain an accurate reading.

Diagram of Experimental Workflow for Micro-Boiling Point Determination

Caption: Workflow for the determination of the boiling point of this compound using the micro-boiling point method.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Methodology:

-

Mass of Empty Container: The mass of a clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

Volume of Liquid: A precise volume of this compound is added to the container. If using a volumetric flask, the liquid is added up to the calibration mark.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[4]

Causality Behind Experimental Choices:

-

Use of Volumetric Glassware: Volumetric flasks and pycnometers are calibrated to contain a very precise volume of liquid at a specific temperature, which is crucial for an accurate density determination.

-

Analytical Balance: An analytical balance is used to measure the mass with high precision, which is necessary for an accurate density calculation.

-

Temperature Control: The density of a liquid is temperature-dependent. Therefore, the measurement should be carried out at a constant and known temperature.

Diagram of Experimental Workflow for Density Determination

Caption: Step-by-step workflow for determining the density of this compound.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters that are essential for its practical application in research and industry. A clear understanding of these properties, coupled with the ability to accurately determine them experimentally, allows for the efficient and safe handling, purification, and utilization of this important chemical intermediate. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this compound, enabling them to optimize their synthetic processes and contribute to the advancement of pharmaceutical and agrochemical development.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Difluoroanisole (CAS 75626-17-4) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Difluoroanisole, a key fluorinated building block in modern organic synthesis. With full editorial control, this document is structured to deliver scientifically robust and actionable insights for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Characteristics and Physicochemical Properties

This compound, also known as 1,4-difluoro-2-methoxybenzene, is a colorless liquid with a distinctive aromatic profile.[1][2] Its strategic incorporation of two fluorine atoms and a methoxy group onto the benzene ring imparts a unique electronic character, making it a valuable synthon for fine-tuning the properties of target molecules.[3] The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a nuanced reactivity profile that is highly sought after in the design of advanced materials and active pharmaceutical ingredients (APIs).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75626-17-4 | [4] |

| Molecular Formula | C₇H₆F₂O | [4] |

| Molecular Weight | 144.12 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 141-142 °C | [1] |

| Melting Point | -34 °C | [1] |

| Density | 1.22 g/cm³ (Predicted) | |

| IUPAC Name | 1,4-difluoro-2-methoxybenzene | [4] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially scalable route begins with the reduction of 2,5-difluoronitrobenzene.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2,5-Difluoroaniline

The initial step involves the reduction of 2,5-difluoronitrobenzene to 2,5-difluoroaniline. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of 2,5-Difluoronitrobenzene

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-difluoronitrobenzene in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,5-difluoroaniline, which can be purified further by distillation or recrystallization if necessary.

Step 2: Synthesis of 2,5-Difluorophenol via Sandmeyer Reaction

The conversion of the amino group in 2,5-difluoroaniline to a hydroxyl group is accomplished through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[5][6][7]

Experimental Protocol: Diazotization and Hydrolysis of 2,5-Difluoroaniline

-

Diazotization:

-

Dissolve 2,5-difluoroaniline in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.

-

-

Hydrolysis:

-

Slowly add the cold diazonium salt solution to a boiling aqueous solution of a copper(I) salt (e.g., Cu₂O) or to boiling aqueous acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[5]

-

-

Work-up and Purification:

-

After the evolution of nitrogen ceases, cool the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 2,5-difluorophenol by distillation or column chromatography.

-

Step 3: Methylation of 2,5-Difluorophenol to this compound

The final step is the methylation of the phenolic hydroxyl group, which is typically achieved via a Williamson ether synthesis.[6][8][9][10][11][12] This Sₙ2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from a methylating agent.[8][12]

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: In an inert atmosphere, dissolve 2,5-difluorophenol in a polar aprotic solvent such as acetone, acetonitrile, or DMF.[10] Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol and form the corresponding phenoxide.[2][10]

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (typically 50-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.[11]

-

Work-up:

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with aqueous base (e.g., NaOH) to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation to obtain the final product in high purity.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Key Analytical Data for this compound

| Analytical Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the three aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the fluorine and methoxy substituents. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbons directly bonded to fluorine will exhibit characteristic C-F coupling. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 144.[4] Key fragment ions are observed at m/z = 129 (loss of CH₃), 101 (loss of CH₃ and CO), and others, which are characteristic of the fragmentation of fluoroaromatic ethers.[4] |

| FTIR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-F stretching, C-O stretching of the ether linkage, and C-H stretching and bending of the aromatic ring and methyl group. |

Reactivity and Synthetic Applications

The unique electronic properties of this compound make it a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[13]

Caption: Key reaction types of this compound.

Directed ortho-Lithiation

The methoxy group in this compound can act as a directing metalation group (DMG), facilitating the deprotonation of an adjacent aromatic proton by a strong organolithium base, such as n-butyllithium.[14][15] This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C3 position.

Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous ether solvent such as THF or diethyl ether.[14]

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) and slowly add a solution of n-butyllithium. The methoxy group directs the deprotonation to the ortho position.

-

Electrophilic Quench: After stirring for a period to ensure complete lithiation, add a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).

-

Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms on the aromatic ring can act as leaving groups in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by electron-withdrawing groups or under specific reaction conditions.

Precursor for Cross-Coupling Reactions

This compound can be halogenated (e.g., brominated) at one of the available ring positions to create a precursor for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17][18][19] This allows for the formation of C-C bonds and the synthesis of complex biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-2,5-difluoroanisole Derivative

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2,5-difluoroanisole, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting materials are consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability.[5] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[13]

While a direct synthetic route from this compound to a specific marketed drug is not prominently featured in the readily available literature, its structural motif is present in various bioactive molecules. For instance, the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety in the PDE4 inhibitor Roflumilast is structurally related, highlighting the importance of such substituted anisoles in medicinal chemistry.[11][20][21][22][23] The synthesis of such structures often involves the use of precursors that could be derived from this compound.

Similarly, the synthesis of the anticancer drug Gefitinib involves the use of 3-chloro-4-fluoroaniline, a compound that shares the fluorinated aromatic amine scaffold with the precursor to this compound.[3][8][24][25][26] The principles of synthesizing and reacting such fluorinated building blocks are directly applicable to the development of new drug candidates.

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, skin, and respiratory system.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of its fluoro and methoxy substituents, allow for a range of chemical transformations that are crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of its synthesis, reactivity, and analytical characterization is key to leveraging its full potential in research and development.

References

-

Sandmeyer reaction. (URL: [Link])

-

The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchGate. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

- US8350029B2 - Process for the preparation of gefitinib - Google P

-

Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem - NIH. (URL: [Link])

-

GEFITINIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])

-

Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. - ResearchGate. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

This compound | C7H6F2O | CID 2724989 - PubChem. (URL: [Link])

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. (URL: [Link])

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. (URL: [Link])

- The synthetic method of roflumilast - CN104513196B - Google P

-

2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem - NIH. (URL: [Link])

-

Directed (ortho) Metallation. (URL: [Link])

- WO2004080967A1 - Novel process for the preparation of roflumilast - Google P

-

2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P

-

Synthesis and polymorphic study of roflumilast N-oxide - ResearchGate. (URL: [Link])

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. medkoo.com [medkoo.com]

- 21. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 22. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 25. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,5-Difluoroanisole: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Fluorination in Anisole Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational drug design. 2,5-Difluoroanisole (also known as 1,4-Difluoro-2-methoxybenzene) has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals.[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the methoxy group on the aromatic ring. This arrangement allows for the fine-tuning of a drug candidate's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which are critical determinants of therapeutic efficacy.[2]

The strong carbon-fluorine bond can effectively block metabolic oxidation at otherwise vulnerable positions on the molecule, a common failure point in drug candidates.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature and strategic application in pharmaceutical development. The protocols and insights herein are designed to be self-validating, providing the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical and Structural Properties

This compound is a colorless to nearly colorless liquid under standard conditions.[1] Its core structure consists of a benzene ring substituted with a methoxy group at position 1, and fluorine atoms at positions 2 and 5. This substitution pattern is key to its reactivity and utility.

graph "2_5_Difluoroanisole_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif"];

edge [color="#202124"];

}

Caption: Rationale for using this compound in drug design.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.

[4]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724989, this compound. PubChem. [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

-

Wikipedia contributors. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]

-

SpectraBase. (n.d.). 2,5-Difluoroaniline. Wiley. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

- Veltri, T., et al. (2018). 19F NMR analysis of fluorophenol degradation. Applied and Environmental Microbiology.

-

Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

- Dal Poggetto, G., et al. (2018). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry.

-

University of Calgary. (n.d.). 19Flourine NMR. University of Calgary. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371–8410. [Link]

-

ResearchGate. (n.d.). Characteristic absorption bands for FTIR spectra. ResearchGate. [Link]

- Aroulanda, C., et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Royal Society of Chemistry.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724989, this compound. PubChem. [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

-

Fustero, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

- Friebolin, H. (1991). Basic One- and Two-Dimensional NMR Spectroscopy. VCH.

-

LibreTexts Chemistry. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR Absorption Characteristics for Organic Functional Groups. ResearchGate. [Link]

-

YouTube. (2019, February 26). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17761054, 2,5-Difluorobenzene-1,4-diol. PubChem. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Science Alert. (n.d.). FTIR Spectra of Organic Functional Group Compositions in PM2.5. Science Alert. [Link]

Sources

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 2,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Influences of Methoxy and Fluoro Substituents on Aromatic Reactivity

2,5-Difluoroanisole is a versatile building block in modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the methoxy and two fluorine substituents on the aromatic ring. Understanding the interplay of these groups is paramount for predicting and controlling the regioselectivity of its reactions. This guide provides a comprehensive exploration of the reactivity of the this compound aromatic ring, offering both theoretical insights and practical, field-proven experimental protocols.

Section 1: Electronic Landscape and Regioselectivity Predictions

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of the methoxy (-OCH₃) group and the two fluorine (-F) atoms.

The Methoxy Group (-OCH₃): As a powerful activating group, the methoxy group exerts a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons from the oxygen atom into the π-system of the benzene ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions. Concurrently, the oxygen atom exerts a -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring. However, for the methoxy group, the +M effect generally outweighs the -I effect, leading to overall activation and ortho, para-direction.

The Fluorine Atoms (-F): Halogens present a more nuanced influence. Like the methoxy group, fluorine possesses lone pairs that can be donated into the ring (+M effect), directing electrophiles to the ortho and para positions. However, due to fluorine's extreme electronegativity, it exerts a very strong -I effect, which deactivates the ring towards electrophilic substitution. In the case of fluorine, the -I and +M effects are of comparable magnitude, leading to a complex directing influence.

Combined Influence in this compound:

In this compound, the methoxy group is the dominant activating and directing group. The two fluorine atoms, while being ortho, para-directors themselves, primarily act as deactivators due to their strong inductive withdrawal. The positions on the ring are C1 (bearing the -OCH₃), C2 (-F), C3 (-H), C4 (-H), C5 (-F), and C6 (-H).

The directing effects of the substituents can be summarized as follows:

-

-OCH₃ group (at C1): Strongly activating and directs ortho (C2, C6) and para (C4).

-

-F atom (at C2): Deactivating and directs ortho (C1, C3) and para (C5).

-

-F atom (at C5): Deactivating and directs ortho (C4, C6) and para (C2).

Considering the synergistic and antagonistic effects of these groups, we can predict the most probable sites for electrophilic aromatic substitution (EAS). The methoxy group strongly activates the C4 and C6 positions. The fluorine at C5 also directs to C4 and C6. The fluorine at C2 directs to C3. Therefore, the most likely positions for electrophilic attack are C4 and C6 , with C4 being generally favored due to reduced steric hindrance compared to the position between a methoxy and a fluorine group.

dot graph ER_Diagram { layout=neato; graph [label="Directing Effects on this compound", labelloc=t, fontsize=16]; node [shape=circle, style=filled, fontname="Helvetica"]; "C1-OCH3" [pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C2-F" [pos="-1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C3-H" [pos="-0.75,-1.3!", fillcolor="#F1F3F4", fontcolor="#202124"]; "C4-H" [pos="0.75,-1.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "C5-F" [pos="1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C6-H" [pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

} dot Figure 1: Predicted Electrophilic Reactivity of this compound.

Section 2: Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of arene chemistry. For this compound, the regiochemical outcome of these reactions is a testament to the directing power of the methoxy group, even in the presence of deactivating fluorine substituents.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is typically kept low to control the exothermic reaction and prevent side reactions.

Predicted Regioselectivity: Based on the electronic effects discussed, nitration is expected to occur predominantly at the C4 and C6 positions.

Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitroanisole

A detailed protocol for a similar compound, 2-fluoro-4-nitroanisole, provides a strong foundational method.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of this compound (1.0 eq) in acetic anhydride (10 vol) to -5 to 0 °C in an ice-salt bath.

-

Reagent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water (20 vol) and stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 vol).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a mixture of 2,5-difluoro-4-nitroanisole and 2,5-difluoro-6-nitroanisole.

Quantitative Data Summary

| Electrophile | Position | Regioisomer | Expected Yield |

| NO₂⁺ | C4 | 2,5-Difluoro-4-nitroanisole | Major Product |

| NO₂⁺ | C6 | 2,5-Difluoro-6-nitroanisole | Minor Product |

Halogenation

Halogenation, particularly bromination, is another key functionalization reaction.

Causality Behind Experimental Choices: The use of bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) generates a more potent electrophile by polarizing the Br-Br bond.[3] Acetic acid is a common solvent for this reaction.

Predicted Regioselectivity: Similar to nitration, bromination is expected to occur at the C4 and C6 positions.

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluoroanisole

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (10 vol) in a flask protected from light, add a catalytic amount of iron powder.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 vol) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extraction: Extract the product with diethyl ether or dichloromethane.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After removal of the solvent, purify the crude product by distillation under reduced pressure or by column chromatography to yield 4-bromo-2,5-difluoroanisole.

dot graph EAS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "Electrophile Generation" [label=" [E+]", color="#4285F4", fontcolor="#4285F4"]; "Electrophile Generation" -> "Electrophilic Attack" [color="#4285F4", fontcolor="#4285F4"]; "Electrophilic Attack" -> "Arenium Ion Intermediate" [color="#EA4335", fontcolor="#EA4335"]; "Arenium Ion Intermediate" -> "Deprotonation" [color="#34A853", fontcolor="#34A853"]; "Deprotonation" -> "Substituted Product"; } dot Figure 2: General Workflow for Electrophilic Aromatic Substitution.

Section 3: Nucleophilic Aromatic Substitution (SₙAr)

Causality Behind Experimental Choices: SₙAr reactions typically require a strong nucleophile and a good leaving group on an electron-deficient aromatic ring.[4] In this compound, the fluorine atoms can act as leaving groups, especially when activated by their position relative to other electron-withdrawing groups or by the reaction conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5][6]

Predicted Reactivity: The fluorine at C5 is ortho and para to the other fluorine and meta to the methoxy group. The fluorine at C2 is ortho to the methoxy group and meta to the other fluorine. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. In this case, the combined electron-withdrawing effect of the two fluorine atoms makes both susceptible to substitution. A study on the related 2,4-difluoroanisole showed that nucleophilic substitution with ammonia occurred preferentially ortho to the methoxy group.[7]

Experimental Protocol: Reaction with Sodium Methoxide

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dimethylformamide (DMF).

-

Reagent Addition: Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours.

-

Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature and pour it into water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the methoxy-substituted product.

Section 4: Directed ortho-Metallation (DoM)

Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic rings.[8][9] The methoxy group is a well-established directed metallation group (DMG), capable of coordinating with an organolithium reagent and directing deprotonation to the adjacent ortho position.[10][11][12]

Causality Behind Experimental Choices: Strong bases like n-butyllithium or sec-butyllithium are used to deprotonate the aromatic ring. The reaction is carried out at low temperatures in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting aryllithium species is then quenched with an electrophile.

Predicted Regioselectivity: In this compound, there are two positions ortho to the methoxy group: C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, deprotonation is expected to occur exclusively at the C6 position.

Experimental Protocol: Synthesis of 2,5-Difluoro-6-methoxybenzoic acid

A protocol for the ortho-lithiation of the similar 3,4-difluoroanisole provides a reliable template.

-

Reaction Setup: To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Substrate Addition: Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution at -78 °C.

-

Metallation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metallation.

-

Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add crushed dry ice in one portion.

-

Work-up: Allow the reaction to warm to room temperature, then quench with 1 M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. The resulting crude carboxylic acid can be purified by recrystallization.

dot graph DoM_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "Coordination with R-Li" [label=" at -OCH3", color="#4285F4", fontcolor="#4285F4"]; "Coordination with R-Li" -> "ortho-Deprotonation (C6)" [color="#EA4335", fontcolor="#EA4335"]; "ortho-Deprotonation (C6)" -> "Aryllithium Intermediate" [color="#FBBC05", fontcolor="#FBBC05"]; "Aryllithium Intermediate" -> "Electrophilic Quench" [label=" [E+]", color="#34A853", fontcolor="#34A853"]; "Electrophilic Quench" -> "C6-Substituted Product"; } dot Figure 3: Workflow for Directed ortho-Metallation of this compound.

Conclusion

The aromatic ring of this compound presents a fascinating case study in substituent effects. The interplay between the activating, ortho, para-directing methoxy group and the deactivating, yet also ortho, para-directing, fluorine atoms leads to predictable and controllable reactivity. For electrophilic aromatic substitution, the C4 and C6 positions are the primary sites of reaction. The electron-deficient nature of the ring also opens up possibilities for nucleophilic aromatic substitution. Furthermore, the methoxy group serves as a reliable handle for directed ortho-metallation at the C6 position, providing a pathway to a variety of otherwise inaccessible derivatives. This guide has provided a framework for understanding and exploiting the rich chemistry of this valuable synthetic intermediate.

References

-

Chem-Impex. This compound. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Slocum, D. W.; et al. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. J. Org. Chem. 1997, 62 (10), pp 3139–3143. [Link]

-

Slocum, D. W.; Jennings, C. A. Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. J. Org. Chem. 1976, 41 (22), pp 3653–3661. [Link]

-

Macklin, T. K.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Catal. 2019, 9 (10), pp 9044–9063. [Link]

-

Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

-

PrepChem. Synthesis of N-ethyl-2,5-difluoro-4-nitroaniline. [Link]

-

Rostron, C.; Barber, J. Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

-

PrepChem. Synthesis of 2-Fluoro-4-nitroanisole (IX). [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Douglas, C. J.; et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc. 2020, 142 (40), pp 16994–17000. [Link]

-

Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Oakwood Chemical. 4-Bromo-2,5-difluoroanisole. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Metadynea. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

Proprep. What role does Br2/FeBr3 play in organic reactions?. [Link]

-

The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya!. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. proprep.com [proprep.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. homework.study.com [homework.study.com]

- 6. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. mmlab.uoc.gr [mmlab.uoc.gr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Strategic Utility of 2,5-Difluoroanisole: A Technical Guide for Chemical Synthesis and Drug Discovery

Executive Summary

2,5-Difluoroanisole (CAS No. 75626-17-4) is a fluorinated aromatic building block of significant strategic importance in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, impart nuanced reactivity that is highly sought after in the development of complex molecules. This guide provides an in-depth analysis of this compound's core characteristics, covering its synthesis, spectroscopic profile, and chemical reactivity. We will explore the mechanistic principles governing its behavior in key transformations such as electrophilic aromatic substitution and its application as a precursor in advanced cross-coupling strategies. Furthermore, this document provides detailed, field-proven protocols and highlights its role as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector, exemplified by its use in the production of oncology drug candidates like Linsitinib (OSI-906).

The Strategic Importance of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule.[1][2] In drug development, strategic fluorination can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, thereby increasing a drug's half-life and bioavailability.[3][4] Furthermore, fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, often leading to more potent and selective therapeutic agents.[1][5] As a bifluorinated aromatic intermediate, this compound provides a pre-functionalized, six-carbon scaffold that serves as an invaluable precursor for introducing the 2,5-difluorophenyl moiety into larger, more complex structures.[6]

Physicochemical and Spectroscopic Profile

This compound is a colorless to nearly colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 75626-17-4 | [7] |

| Molecular Formula | C₇H₆F₂O | [7] |

| Molecular Weight | 144.12 g/mol | [7] |

| IUPAC Name | 1,4-Difluoro-2-methoxybenzene | [7] |

| Boiling Point | 73 °C / 25 mmHg | [5] |

| Density | 1.25 g/mL | [5] |

| Refractive Index (n20/D) | 1.48 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characteristic and provides a clear structural fingerprint.

-

¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region (typically δ 6.8-7.2 ppm) and one singlet in the aliphatic region for the methoxy group.

-

The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.8-3.9 ppm.

-

The three aromatic protons will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the methoxy group (at C6) will likely be the most downfield, influenced by both the methoxy and adjacent fluorine.

-

-

¹³C NMR: The carbon spectrum will show seven distinct signals.

-

The methoxy carbon will appear around δ 56 ppm.

-

The four aromatic CH carbons and two aromatic C-F carbons will appear in the δ 100-160 ppm region. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield. The carbon attached to the methoxy group (C2) will also be downfield due to the oxygen's deshielding effect.

-

-

¹⁹F NMR: The fluorine spectrum will show two distinct signals, each coupled to the other and to adjacent protons, providing further structural confirmation.

Synthesis of this compound: A Validated Pathway

Direct, regioselective difluorination of anisole is challenging. Therefore, a robust and more controlled multi-step synthesis is the preferred method, typically starting from a precursor like 2,5-difluoronitrobenzene. This pathway relies on well-established, high-yielding transformations.

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from the commercially available 2,5-difluoroaniline, which can be prepared by the reduction of 2,5-difluoronitrobenzene.[8]

Step 1: Diazotization of 2,5-Difluoroaniline to 2,5-Difluorophenol

-

Rationale: This is a classic Sandmeyer-type reaction sequence. The amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent hydrolysis in water replaces the diazonium group with a hydroxyl group.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,5-difluoroaniline (1.0 equiv).

-

Add a mixture of concentrated sulfuric acid and water, and cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

In a separate flask, bring a volume of water to a boil. Add the cold diazonium salt solution slowly to the boiling water. Vigorous evolution of nitrogen gas will occur.

-

After the addition, continue heating (e.g., via steam distillation) to isolate the crude 2,5-difluorophenol.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-difluorophenol.[9]

-

Step 2: Methylation of 2,5-Difluorophenol to this compound (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a reliable Sₙ2 reaction for forming ethers. The phenolic proton is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkylating agent.[10][11]

-

Procedure:

-

To a flask containing the crude 2,5-difluorophenol (1.0 equiv) from the previous step, add a suitable solvent such as acetone or acetonitrile.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equiv), to the mixture.

-

Add the methylating agent, typically iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equiv), to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the competing electronic effects of its substituents.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring via a powerful resonance effect (+M effect), which greatly stabilizes the carbocation intermediate (Wheland intermediate) formed during electrophilic attack at the ortho and para positions.[12]

-

Fluorine Atoms (-F): Halogens are generally deactivating yet ortho, para-directing. They are strongly electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+M effect), which preferentially stabilizes the carbocation intermediate at the ortho and para positions.

In this compound, the powerful +M effect of the methoxy group is the dominant activating and directing influence. The inductive withdrawal of the two fluorine atoms serves to temper the ring's reactivity but does not override the directing effect of the methoxy group.

Electrophilic Aromatic Substitution (EAS): Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a foundational EAS reaction. The regioselectivity can be predicted by examining the stability of the possible Wheland intermediates.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. Linsitinib (OSI-906)|867160-71-2--Shanghai xingMo Biotechnology [xmobio.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 2,5-Difluoroanisole for Pharmaceutical Research and Development

Introduction: The Strategic Importance of 2,5-Difluoroanisole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, this compound (CAS No. 75626-17-4) has emerged as a critical synthon for the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern offers a unique combination of reactivity and stability, making it a valuable asset in the development of novel therapeutics, particularly in the realm of neurological disorders.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of commercial suppliers of high-purity this compound, delves into the critical aspects of quality assessment, and offers practical, field-proven insights into its handling and application in a laboratory setting.

I. Identifying and Qualifying Commercial Suppliers of High-Purity this compound

The success of any synthetic campaign hinges on the quality of the starting materials. For drug development, where purity and consistency are paramount, the selection of a reliable supplier for this compound is a critical first step.

A. Leading Commercial Suppliers